4-Amino-9h-fluoren-9-ol
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Overview
Description
4-Amino-9h-fluoren-9-ol is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-9h-fluoren-9-ol typically involves the functionalization of fluorene derivatives. One common method is the reduction of 4-nitro-9h-fluoren-9-one to 4-amino-9h-fluoren-9-one, followed by a reduction to this compound . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Amino-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-amino-9h-fluoren-9-one.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 4-Amino-9h-fluoren-9-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted fluorenes with different functional groups.
Scientific Research Applications
4-Amino-9h-fluoren-9-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-9h-fluoren-9-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-ol: Lacks the amino group, making it less versatile in certain reactions.
4-Amino-9-fluorenone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
4-Amino-9h-fluoren-9-ol is unique due to the presence of both amino and hydroxyl groups on the fluorene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research fields .
Properties
CAS No. |
7144-68-5 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-amino-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,13,15H,14H2 |
InChI Key |
MNJKPEPRWKGXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)N)O |
Origin of Product |
United States |
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